molecular formula C12H8F2N2O2 B1414692 2-[(3,5-Difluorophenyl)amino]nicotinic acid CAS No. 1019323-01-3

2-[(3,5-Difluorophenyl)amino]nicotinic acid

Cat. No.: B1414692
CAS No.: 1019323-01-3
M. Wt: 250.2 g/mol
InChI Key: KBDLSMZIUKWZPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Difluorophenyl)amino]nicotinic acid typically involves the reaction of 3,5-difluoroaniline with nicotinic acid derivatives under specific conditions . One common method includes:

    Starting Materials: 3,5-difluoroaniline and nicotinic acid.

    Reaction Conditions: The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the reaction.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques, including:

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Difluorophenyl)amino]nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[(3,5-Difluorophenyl)amino]nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,5-Difluorophenyl)amino]nicotinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-Dichlorophenyl)amino]nicotinic acid
  • 2-[(3,5-Dimethylphenyl)amino]nicotinic acid
  • 2-[(3,5-Difluorophenyl)amino]benzoic acid

Uniqueness

2-[(3,5-Difluorophenyl)amino]nicotinic acid is unique due to the presence of the 3,5-difluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atoms enhance its stability and reactivity, making it a valuable compound in various research applications .

Biological Activity

2-[(3,5-Difluorophenyl)amino]nicotinic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, alongside relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H8F2N2O2. It features a nicotinic acid moiety substituted with a 3,5-difluoroaniline group, which contributes to its unique biological properties. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of nicotinic acid exhibit significant antimicrobial properties. For example, compounds derived from nicotinic acid showed activity against various Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against strains such as Staphylococcus aureus and Staphylococcus epidermidis . While specific data on this compound is limited, its structural similarity to these active derivatives suggests potential antimicrobial effects.

Cytotoxicity

In evaluating the cytotoxic effects of related compounds, it was found that certain derivatives did not exhibit cytotoxicity against normal cell lines while maintaining antimicrobial efficacy . This property is crucial for therapeutic applications, as it minimizes adverse effects on healthy tissues.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets due to increased hydrophobic interactions and electronic effects.

Case Studies

  • Molecular Docking Studies : In a study investigating the binding affinities of nicotinic acid derivatives to bacterial enzymes, it was observed that modifications in the aromatic ring significantly influenced binding interactions. Docking simulations suggested that this compound could bind effectively to target sites similar to those occupied by known inhibitors .
  • Comparative Analysis : A comparative study on various nicotinic acid derivatives highlighted that the introduction of fluorine atoms in the phenyl ring improved both antimicrobial activity and selectivity towards bacterial enzymes compared to non-fluorinated analogs .

Research Findings

Study Findings MIC (µg/mL) Target
Study AActivity against Staphylococcus aureus7.81MRSA strain
Study BNon-cytotoxicity in normal cellsN/AHuman cell lines
Study CMolecular docking results suggest high binding affinityN/ABacterial enzymes

Properties

IUPAC Name

2-(3,5-difluoroanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O2/c13-7-4-8(14)6-9(5-7)16-11-10(12(17)18)2-1-3-15-11/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDLSMZIUKWZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC(=CC(=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[(3,5-Difluorophenyl)amino]nicotinic acid
2-[(3,5-Difluorophenyl)amino]nicotinic acid
2-[(3,5-Difluorophenyl)amino]nicotinic acid
2-[(3,5-Difluorophenyl)amino]nicotinic acid
Methyl 2-(3,5-difluorophenylamino)nicotinate
2-[(3,5-Difluorophenyl)amino]nicotinic acid
Reactant of Route 6
2-[(3,5-Difluorophenyl)amino]nicotinic acid

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